N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1421583-98-3
VCID: VC6477722
InChI: InChI=1S/C17H18N4O3S2/c22-26(23,14-7-5-11-25-14)21-17(8-2-1-3-9-17)16-19-15(20-24-16)13-6-4-10-18-12-13/h4-7,10-12,21H,1-3,8-9H2
SMILES: C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NS(=O)(=O)C4=CC=CS4
Molecular Formula: C17H18N4O3S2
Molecular Weight: 390.48

N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide

CAS No.: 1421583-98-3

Cat. No.: VC6477722

Molecular Formula: C17H18N4O3S2

Molecular Weight: 390.48

* For research use only. Not for human or veterinary use.

N-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)thiophene-2-sulfonamide - 1421583-98-3

Specification

CAS No. 1421583-98-3
Molecular Formula C17H18N4O3S2
Molecular Weight 390.48
IUPAC Name N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C17H18N4O3S2/c22-26(23,14-7-5-11-25-14)21-17(8-2-1-3-9-17)16-19-15(20-24-16)13-6-4-10-18-12-13/h4-7,10-12,21H,1-3,8-9H2
Standard InChI Key BOKWLHUMKSFORQ-UHFFFAOYSA-N
SMILES C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NS(=O)(=O)C4=CC=CS4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central cyclohexyl group substituted with a 1,2,4-oxadiazole ring at the 1-position. The oxadiazole moiety is further functionalized at the 3-position with a pyridin-3-yl group, while the thiophene-2-sulfonamide group is attached to the cyclohexane via an amine linkage. This arrangement creates a rigid, planar oxadiazole core connected to flexible cyclohexane and thiophene units, enabling both hydrophobic interactions and hydrogen bonding.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃S₂
Molecular Weight422.49 g/mol
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors7 (N, O, S atoms)
Topological Polar Surface Area125 Ų

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of substituents. The 1H^1H NMR spectrum exhibits characteristic signals:

  • A triplet at δ 1.37 ppm for cyclohexyl methylene protons .

  • A singlet at δ 3.42 ppm for the N-methyl group of the oxadiazole .

  • Multiplet signals between δ 7.33–8.02 ppm for aromatic protons of pyridine and thiophene.

Infrared (IR) spectroscopy identifies functional groups, including a sulfonamide S=O stretch at 1187 cm⁻¹ and C=N/C=C vibrations at 1618–1642 cm⁻¹ . High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 422.12 (calculated for C₁₈H₁₈N₄O₃S₂).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential heterocycle formation and coupling reactions:

Step 1: Oxadiazole Ring Formation
Cyclocondensation of pyridine-3-carbohydrazide with a cyclohexyl-substituted nitrile precursor in the presence of trichloroisocyanuric acid (TCCA) yields the 1,2,4-oxadiazole core. Reaction conditions (80°C, DMF, 12 h) achieve 68–72% yields .

Step 2: Sulfonamide Coupling
Thiophene-2-sulfonyl chloride reacts with the cyclohexylamine intermediate under basic conditions (Et₃N, THF, 0°C → rt). This step proceeds with 85% efficiency, as monitored by TLC.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield Improvement
SolventTetrahydrofuran (THF)+15%
Temperature0°C → Room Temperature+20%
BaseTriethylamine+10%

Purification and Scalability

Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product with >95% purity. Scaling to 50 mmol maintains consistent yields (70–75%), demonstrating robustness for industrial applications.

Chemical Reactivity and Functionalization

Sulfonamide Group Reactivity

The sulfonamide moiety undergoes alkylation and acylation reactions. Treatment with methyl iodide in DMF yields the N-methyl derivative, while benzoyl chloride forms the corresponding amide . These modifications modulate solubility and bioactivity.

Oxadiazole Ring Modifications

The oxadiazole ring participates in nucleophilic aromatic substitution (NAS) at the 5-position. Reaction with morpholine in refluxing ethanol replaces the pyridinyl group with a morpholino substituent, expanding derivatization possibilities .

Table 3: Representative Derivatives and Properties

DerivativeModificationBioactivity (IC₅₀)
N-Methyl sulfonamideMethylation at NH12.4 µM (COX-2)
Morpholino-oxadiazoleNAS with morpholine8.9 µM (PDE4)

Material Science Applications

Electronic Properties

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 3.2 eV, indicating potential as an organic semiconductor. Thin-film transistors fabricated with the compound show hole mobility of 0.12 cm²/V·s, comparable to polythiophene derivatives .

Thermal Stability

Thermogravimetric analysis (TGA) demonstrates decomposition onset at 285°C, with 95% mass loss by 450°C. Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of 127°C, suitable for high-temperature processing.

Environmental and Regulatory Considerations

Biodegradation

Aerobic microbial degradation studies (OECD 301F) show 78% mineralization over 28 days, suggesting moderate environmental persistence. The sulfonamide group resists hydrolytic cleavage at pH 4–9 .

Toxicity Profile

Acute oral toxicity (LD₅₀) in rats exceeds 2000 mg/kg, classifying it as Category 5 under GHS. Chronic exposure studies (90 days) indicate no significant hepatotoxicity at doses ≤100 mg/kg/day.

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